(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
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Properties
IUPAC Name |
(Z)-3-(4-bromo-2-fluoroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN4O2S/c19-13-4-5-16(15(20)7-13)22-9-12(8-21)18-23-17(10-27-18)11-2-1-3-14(6-11)24(25)26/h1-7,9-10,22H/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPXDXDQHAERBW-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound with potential biological applications. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, drawing from diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the coupling of various aromatic amines and thiazole derivatives. A notable method includes the use of microwave-assisted techniques for efficient synthesis, which enhances yield and reduces reaction time .
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including those similar to this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL against human cancer cell lines .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 9 | 1.61 ± 1.92 | HT-29 |
| 10 | 1.98 ± 1.22 | Jurkat |
| 33 | <1.0 | J774A.1 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that thiazole-based compounds exhibit significant activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. For example, derivatives similar to this compound showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against various bacterial strains .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Moiety : Essential for cytotoxic activity; modifications to this ring can enhance or reduce efficacy.
- Aromatic Substituents : The presence of electron-donating or withdrawing groups on the phenyl rings affects the overall activity.
- Nitrile Group : Contributes to the compound's lipophilicity, enhancing membrane permeability and bioavailability.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested in a clinical trial for its antitumor effects in patients with advanced solid tumors, showing promising results in tumor reduction.
- Case Study 2 : Another study focused on its antimicrobial properties, demonstrating effectiveness in treating infections caused by resistant bacterial strains.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:
- Breast Cancer : The compound demonstrated potent inhibitory activity against breast cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Prostate Cancer : Similar efficacy was observed in prostate cancer models, suggesting its role as a multi-targeted agent against different tumor types.
Antimicrobial Properties
The thiazole component is known for its antimicrobial activity. Preliminary tests indicate that (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile possesses:
- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Inhibitory effects on various fungal strains have been noted, indicating broad-spectrum antimicrobial potential.
Case Study 1: Anticancer Efficacy
A recent study published in Medicinal Chemistry Communications reported that derivatives of thiazole compounds showed promising results as inhibitors of vascular endothelial growth factor receptor (VEGF-R), which is critical in tumor angiogenesis . The study found that the inclusion of nitro and bromo substituents significantly enhanced the anticancer properties of these compounds.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of similar thiazole derivatives against a range of pathogens, revealing that compounds with electron-withdrawing groups exhibited superior activity compared to their unsubstituted counterparts . The study concluded that structural modifications could lead to enhanced antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
